2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound classified within the pyrazolopyrimidine family. This class of compounds is recognized for its diverse biological activities, including potential applications in medicinal chemistry. The compound features a unique molecular structure that incorporates various functional groups, making it of interest for pharmaceutical research.
This compound can be classified as a pyrazolopyrimidine derivative, characterized by the presence of a pyrazole ring fused to a pyrimidine structure. It also contains an acetamide moiety and a sulfanyl group, which contribute to its chemical properties and potential biological activities.
The synthesis of 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are essential for optimizing yield and purity but are often proprietary or unpublished.
The molecular formula for this compound is , with a molecular weight of approximately 491.6 g/mol. The structure can be represented using various chemical notation systems, including SMILES and InChI:
CCc1ccc(cc1)NC(CSC1=Nc2c(C)nn(CC)c2C(N1Cc1ccc(cc1)OC)=O)=OThe compound exhibits several notable structural features:
This structural complexity contributes to its potential pharmacological activities.
The compound can participate in various chemical reactions typical for amides and heterocycles, including:
Technical details regarding reaction mechanisms and conditions would depend on specific experimental setups.
The mechanism of action for 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is not fully elucidated but is hypothesized based on structural analogs. Potential mechanisms include:
Data supporting these mechanisms often come from biological assays and computational modeling studies.
The compound exhibits properties typical of amides and heterocycles:
Relevant data on solubility or stability under various conditions would require empirical testing.
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has potential applications in:
Continued research into this compound's properties and applications will help elucidate its full potential in scientific fields.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: